molecular formula C22H25N3O4S B14108710 3-(3-methylbutyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3-methylbutyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14108710
M. Wt: 427.5 g/mol
InChI Key: DJWUWWTZMYECLW-UHFFFAOYSA-N
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Description

1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-(3-methylbutyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzoxazine, thienopyrimidine, and other functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-(3-methylbutyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzoxazine and thienopyrimidine intermediates, followed by their coupling under controlled conditions to form the final product. Industrial production methods may involve optimizing these steps for scalability and cost-effectiveness, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-(3-methylbutyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-(3-methylbutyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include other benzoxazine derivatives and thienopyrimidine analogs, each with distinct properties and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

3-(3-methylbutyl)-1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H25N3O4S/c1-14(2)6-8-24-21(27)20-16(7-11-30-20)25(22(24)28)13-19(26)23-9-10-29-18-5-4-15(3)12-17(18)23/h4-5,7,11-12,14H,6,8-10,13H2,1-3H3

InChI Key

DJWUWWTZMYECLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C4=C(C(=O)N(C3=O)CCC(C)C)SC=C4

Origin of Product

United States

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